Loxiglumide

描述

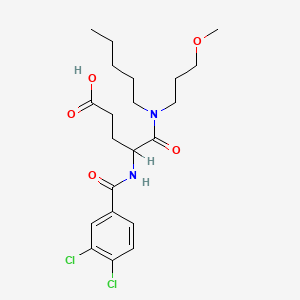

cholecystokinin receptor antagonist; RN refers to (+-)-isomer; structure in first source

属性

IUPAC Name |

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQZBKQEIFTHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057615 | |

| Record name | Loxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107097-80-3 | |

| Record name | Loxiglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107097-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxiglumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXIGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loxiglumide's Mechanism of Action in Pancreatic Acinar Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loxiglumide is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor, which is prominently expressed on pancreatic acinar cells. By blocking the binding of its natural ligand, cholecystokinin (CCK), this compound effectively inhibits the downstream signaling cascades that lead to the secretion of digestive enzymes. This guide provides an in-depth overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly competing with CCK for binding to the CCK-A receptor on pancreatic acinar cells. This antagonism is reversible and specific, as this compound does not affect amylase release stimulated by other secretagogues that act via different receptors. The binding of CCK to its receptor normally initiates a well-defined signaling cascade that results in the release of digestive enzymes, such as amylase and lipase, from zymogen granules. This compound effectively abrogates this process.

Competitive Antagonism at the CCK-A Receptor

Studies have demonstrated that this compound causes a concentration-dependent rightward shift in the dose-response curve for CCK-8-stimulated amylase release, without altering the maximal response.[1] This is a hallmark of competitive antagonism. The potency of this antagonism has been quantified, providing a pA2 value of 7.05 in isolated rat pancreatic acini.[1] In comparative studies, this compound was found to be approximately 3000 times more potent than the earlier CCK antagonist proglumide (B1679172).[2]

Quantitative Data

The following tables summarize the key quantitative parameters defining the antagonistic action of this compound and related compounds on pancreatic acinar cells.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | pA2 | 7.05 | Rat Pancreatic Acini | [1] |

| Dexthis compound | pA2 | 6.41 ± 0.38 | Rat Pancreatic Segments | |

| Dexthis compound | ID50 (in vivo) | 0.64 mg/kg | Rat | |

| Proglumide | Ki | 0.7 mM | Mouse Pancreatic Acini | [3] |

Signaling Pathways

The binding of CCK to the CCK-A receptor on pancreatic acinar cells activates a Gq protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, are the primary drivers of zymogen granule fusion with the apical membrane and subsequent enzyme secretion. This compound, by blocking the initial CCK binding, prevents the initiation of this entire cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in pancreatic acinar cells.

Isolation of Pancreatic Acinar Cells

This protocol is adapted from established methods for the isolation of rodent pancreatic acini.

Materials:

-

Pancreas from a freshly sacrificed rodent (e.g., rat or mouse)

-

Collagenase solution (e.g., Type IV collagenase in a buffered salt solution)

-

Bovine Serum Albumin (BSA)

-

Soybean trypsin inhibitor

-

HEPES-buffered Ringer's solution (HBR)

-

Pipettes of varying bore sizes

-

Nylon mesh (e.g., 150 µm)

-

Centrifuge

Procedure:

-

Euthanize the animal according to approved institutional protocols.

-

Excise the pancreas and place it in ice-cold HBR solution.

-

Trim away fat and connective tissue.

-

Mince the pancreas into small fragments (approximately 1-2 mm³) using fine scissors.

-

Transfer the minced tissue to a flask containing collagenase solution supplemented with BSA and soybean trypsin inhibitor.

-

Incubate at 37°C in a shaking water bath for 30-60 minutes, with gentle trituration every 10-15 minutes using pipettes with progressively smaller bore sizes to aid dissociation.

-

Monitor the dissociation process under a microscope until acini (clusters of 20-50 cells) are the predominant structures.

-

Terminate the digestion by adding cold HBR solution containing BSA.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Centrifuge the filtrate at low speed (e.g., 50 x g) for 2-3 minutes to pellet the acini.

-

Wash the acini by resuspending the pellet in fresh HBR with BSA and repeating the centrifugation step.

-

Resuspend the final acinar pellet in the desired experimental buffer.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from isolated pancreatic acini in response to stimulation.

Materials:

-

Isolated pancreatic acini

-

Experimental buffer (e.g., HBR)

-

CCK-8 (or other secretagogues)

-

This compound

-

Amylase substrate solution (e.g., containing a chromogenic or fluorogenic substrate)

-

Spectrophotometer or fluorometer

-

Microplate reader

Procedure:

-

Pre-incubate aliquots of the isolated acini suspension in the experimental buffer at 37°C for a period of equilibration (e.g., 30 minutes).

-

For antagonist studies, add this compound at various concentrations to the acini suspension and incubate for a defined period (e.g., 15-30 minutes) prior to agonist addition.

-

Initiate the secretion by adding CCK-8 at various concentrations. Include a control group with no secretagogue (basal secretion).

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Terminate the incubation by placing the samples on ice and centrifuging to pellet the acini.

-

Collect the supernatant, which contains the secreted amylase.

-

To determine total amylase content, lyse the acini in a separate set of tubes (e.g., with detergent).

-

Measure the amylase activity in the supernatant and the total lysate using an appropriate amylase assay kit according to the manufacturer's instructions.

-

Express the secreted amylase as a percentage of the total cellular amylase content.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 to measure changes in intracellular calcium concentration.

Materials:

-

Isolated pancreatic acini

-

Fura-2 AM (the acetoxymethyl ester form of Fura-2)

-

Pluronic F-127

-

HBR solution

-

CCK-8

-

This compound

-

A fluorescence imaging system equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission detector (at ~510 nm).

Procedure:

-

Incubate the isolated acini with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBR solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the acini to remove extracellular Fura-2 AM.

-

Allow the acini to de-esterify the Fura-2 AM to its active, Ca²⁺-sensitive form (Fura-2) for at least 15-30 minutes.

-

Mount the Fura-2-loaded acini in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the acini with HBR and record the baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

To study the effect of this compound, pre-perfuse the acini with a solution containing the desired concentration of this compound.

-

Stimulate the acini by adding CCK-8 to the perfusion solution and continue to record the fluorescence ratio.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

Visualized Workflows and Relationships

Conclusion

This compound is a well-characterized competitive antagonist of the CCK-A receptor in pancreatic acinar cells. Its mechanism of action involves the direct blockade of CCK binding, thereby preventing the initiation of the intracellular signaling cascade responsible for digestive enzyme secretion. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CCK receptor modulation and related therapeutic areas.

References

- 1. [Inhibitory effect of a new proglumide derivative, this compound, on CCK action in isolated rat pancreatic acini] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of proglumide on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxiglumide in Acute Pancreatitis: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute pancreatitis remains a significant clinical challenge with limited therapeutic options. This technical guide explores the therapeutic potential of Loxiglumide, a potent and specific cholecystokinin-A (CCK-A) receptor antagonist, in the management of acute pancreatitis. Cholecystokinin (B1591339) (CCK) is a key secretagogue that, in supramaximal concentrations, is implicated in the initiation and progression of pancreatitis through the overstimulation of pancreatic acinar cells. By competitively blocking the CCK-A receptor, this compound has been investigated as a targeted therapy to mitigate the inflammatory cascade in acute pancreatitis. This document provides a comprehensive overview of the preclinical and clinical evidence for this compound, detailing its mechanism of action, summarizing quantitative outcomes from key studies, and providing detailed experimental protocols. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in this disease context.

Introduction: The Role of Cholecystokinin in Acute Pancreatitis

Acute pancreatitis is an inflammatory disease of the pancreas characterized by the premature activation of digestive enzymes within acinar cells, leading to autodigestion, inflammation, and potential systemic complications. Cholecystokinin (CCK), a gastrointestinal hormone, plays a pivotal role in normal pancreatic function by stimulating the secretion of digestive enzymes. However, excessive stimulation of the CCK-A receptor on pancreatic acinar cells is a well-established trigger for experimental acute pancreatitis.[1] This overstimulation leads to a cascade of detrimental intracellular events, including abnormal calcium signaling, premature zymogen activation, and the induction of inflammatory pathways.[2] In certain types of clinical acute pancreatitis, such as gallstone pancreatitis, plasma CCK levels are elevated, suggesting a pathophysiological role for the hormone in the human disease.[3]

This compound, as a selective CCK-A receptor antagonist, offers a targeted approach to interrupt this pathological process. By blocking the binding of CCK to its receptor, this compound is hypothesized to prevent the initial acinar cell injury and subsequent inflammatory response.

Mechanism of Action of this compound

This compound is a derivative of proglumide (B1679172) and acts as a competitive antagonist at the CCK-A receptor.[4] The binding of CCK to its G-protein coupled receptor on pancreatic acinar cells typically initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][6] Supramaximal CCK stimulation disrupts this finely tuned signaling, leading to sustained high levels of intracellular calcium, which is a key factor in the premature activation of trypsinogen (B12293085) to trypsin within the acinar cell—the inciting event of pancreatitis.[2]

This compound, by competitively inhibiting the CCK-A receptor, prevents the initiation of this signaling cascade, thereby averting the pathological rise in intracellular calcium and subsequent zymogen activation.

Figure 1: CCK-A Receptor Signaling Pathway and this compound Inhibition.

Preclinical Evidence

The therapeutic potential of this compound has been evaluated in various animal models of acute pancreatitis. These studies have demonstrated that this compound can ameliorate the severity of pancreatitis, particularly in models of mild, edematous pancreatitis.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in experimental acute pancreatitis.

Table 1: Effect of this compound on Caerulein-Induced Acute Pancreatitis in Mice

| Parameter | Control (Caerulein) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |

| Pancreatic Wet Weight (mg) | 405 ± 23 | 360 ± 20 | 321 ± 18 | 289 ± 15 | [7] |

| Serum Amylase (IU/L) | 18,500 ± 2,100 | 15,200 ± 1,800 | 12,300 ± 1,500 | 9,800 ± 1,200 | [7] |

| *p < 0.05 compared to control |

Table 2: Effect of this compound on Survival in Taurocholate-Caerulein-Induced Necrotizing Pancreatitis in Rats

| Treatment Group | Dose | Survival Rate at 72h | p-value vs Control | Reference |

| Control | - | 24% (n=27) | - | [7] |

| This compound | 6 mg/kg/h | 31% (n=21) | NS | [7] |

| This compound | 18 mg/kg/h | 86% (n=21) | < 0.01 | [7] |

| This compound | 60 mg/kg/h | 90% (n=19) | < 0.01 | [7] |

| NS: Not Significant |

Table 3: Effect of this compound on Biochemical Parameters in Closed Duodenal Loop-Induced Pancreatitis in Rats

| Parameter | Control (CDL) | This compound (6 mg/kg/h) | This compound (18 mg/kg/h) | This compound (60 mg/kg/h) | Reference |

| Plasma Amylase (IU/L) | 25,000 ± 3,000 | 18,000 ± 2,500 | 15,000 ± 2,000 | 12,000 ± 1,800 | [7] |

| Plasma Lipase (B570770) (IU/L) | 3,500 ± 400 | 2,500 ± 300 | 2,000 ± 250 | 1,500 ± 200 | [7] |

| Ascitic Amylase (Total Units) | 1,200 ± 150 | 800 ± 100 | 600 ± 80 | 400 ± 50 | [7] |

| Ascitic Lipase (Total Units) | 150 ± 20 | 100 ± 15 | 80 ± 10 | 60 ± 8 | [7] |

| *p < 0.05 compared to control |

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below.

3.2.1. Caerulein-Induced Acute Pancreatitis in Mice

This model induces a mild, edematous pancreatitis.

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Fasting: Mice are fasted for 12-18 hours before the induction of pancreatitis, with continued access to water.

-

This compound Administration: this compound, dissolved in a suitable vehicle (e.g., 0.1 N NaOH, then neutralized), is administered intravenously or intraperitoneally at the specified doses (e.g., 1, 3, and 10 mg/kg) 30 minutes before each caerulein (B1668201) injection.[7]

-

Pancreatitis Induction: Pancreatitis is induced by hourly intraperitoneal injections of a supramaximal dose of caerulein (e.g., 50 µg/kg) for 6-12 hours.[8][9]

-

Euthanasia and Sample Collection: Animals are euthanized at a predetermined time point after the final caerulein injection (e.g., 1 hour). Blood is collected for serum amylase and lipase analysis. The pancreas is excised, weighed (for pancreatic wet weight as an indicator of edema), and processed for histological examination.

-

Outcome Measures:

-

Serum amylase and lipase levels.

-

Pancreatic wet weight.

-

Histological scoring of edema, inflammation, and acinar cell necrosis.

-

Myeloperoxidase (MPO) activity in pancreatic tissue as a measure of neutrophil infiltration.

-

3.2.2. Taurocholate-Caerulein-Induced Necrotizing Pancreatitis in Rats

This model induces a severe, necrotizing pancreatitis with a higher mortality rate.

-

Animals: Male Sprague-Dawley rats, weighing 200-250g.

-

Anesthesia: Animals are anesthetized (e.g., with ketamine and xylazine).

-

Surgical Procedure: A midline laparotomy is performed to expose the biliopancreatic duct. The duct is cannulated, and a solution of sodium taurocholate (e.g., 3-5%) is infused retrograde into the pancreatic duct.[10]

-

This compound Administration: this compound is administered as a continuous intravenous infusion at specified doses (e.g., 6, 18, and 60 mg/kg/h) starting shortly before the induction of pancreatitis.[7]

-

Post-operative Care: The abdominal incision is closed, and animals are allowed to recover. They may receive subcutaneous injections of caerulein to exacerbate the pancreatitis.[7]

-

Outcome Measures:

-

Survival rate over a specified period (e.g., 72 hours).

-

Serum amylase and lipase levels.

-

Histological assessment of necrosis, hemorrhage, and inflammation.

-

3.2.3. Closed Duodenal Loop (CDL)-Induced Pancreatitis in Rats

This model simulates pancreatitis induced by duodenal reflux.

-

Animals: Male Wistar rats.

-

Surgical Procedure: A laparotomy is performed, and the duodenum is ligated at both the pyloric and distal ends, creating a closed loop. The common bile duct enters this closed loop.[11][12]

-

This compound Administration: this compound is administered via intravenous infusion at specified doses (e.g., 6, 18, and 60 mg/kg/h) for a set duration after the creation of the duodenal loop.[7]

-

Sample Collection: After a predetermined period (e.g., 6 hours), animals are euthanized. Blood and ascitic fluid are collected for biochemical analysis. The pancreas is removed for weight and histological assessment.

-

Outcome Measures:

-

Plasma and ascitic fluid amylase and lipase levels.

-

Pancreatic wet weight.

-

Histological evaluation of pancreatic injury.

-

Figure 2: Experimental Workflows for Preclinical Models of Acute Pancreatitis.

Clinical Evidence

Clinical trials of this compound in acute pancreatitis are limited but provide preliminary evidence of its potential therapeutic utility.

Data Presentation

The following table summarizes the quantitative data from a key preliminary clinical trial of this compound in patients with acute pancreatitis.

Table 4: Preliminary Clinical Trial of Intravenous this compound in Acute Pancreatitis

| Parameter | This compound (100 mg/day) | This compound (300 mg/day) | This compound (500 mg/day) | Reference |

| Number of Patients | \multicolumn{3}{c | }{189 total} | [13][14] | |

| Disappearance of Abdominal Pain (Day 1) | \multicolumn{3}{c | }{20% of all patients} | [13] | |

| Time to Normalization of Serum Amylase | \multicolumn{3}{c | }{Within 3 days for most patients} | [13][14] | |

| Time to Normalization of Serum Lipase | Slower than 500 mg/day group | Slower than 500 mg/day group | Faster than lower dose groups | [13][14] |

| Overall Improvement at End of Trial | \multicolumn{3}{c | }{Nearly 100%"} | [14] | |

| *This was a dose-ranging study without a placebo control group. |

A separate multicenter, dose-response, placebo-controlled trial evaluated oral this compound for acute painful attacks of chronic pancreatitis.

Table 5: Clinical Trial of Oral this compound in Acute Attacks of Chronic Pancreatitis

| Parameter | Placebo | This compound (300 mg/day) | This compound (600 mg/day) | This compound (1200 mg/day) | Reference |

| Number of Patients | \multicolumn{4}{c | }{207 total} | [15] | ||

| Improvement in Abdominal/Back Pain | 36% | 46% | 59% | 52% | [15] |

| Overall Clinical Improvement | 34% | 46% | 58% | 52% | [15] |

| Significant Decrease in Serum Amylase & Trypsin | No | No | Yes | No | [15] |

| p < 0.05 compared to placebo |

Clinical Trial Protocol

A summary of the methodology for the preliminary clinical trial of intravenous this compound in acute pancreatitis is provided below.

-

Study Design: Multicenter, open-label, dose-ranging study.

-

Patient Population: 189 patients diagnosed with acute pancreatitis according to the Japanese Criteria of Acute Pancreatitis.

-

Treatment: Patients received one of three doses of this compound (100, 300, or 500 mg/day) administered as two intravenous injections per day for 14 days.[13][16]

-

Efficacy Evaluation: The therapeutic effect was evaluated based on:

-

Key Findings: The treatment was well-tolerated. A dose-dependent effect was observed, with the 500 mg/day dose showing a quicker normalization of serum lipase levels.[13][14] However, the lack of a placebo control group is a significant limitation of this study.

Discussion and Future Directions

The available preclinical and clinical data suggest that this compound holds therapeutic potential in the management of acute pancreatitis, particularly in milder forms of the disease. Its targeted mechanism of action, blocking the CCK-A receptor, addresses a key initiating event in the pathophysiology of pancreatitis.

Preclinical studies have consistently demonstrated the efficacy of this compound in reducing pancreatic edema, inflammation, and biochemical markers of pancreatic injury in caerulein-induced and closed duodenal loop models.[7][17] In more severe necrotizing models, high doses of this compound were required to show a survival benefit, suggesting that while CCK antagonism is beneficial, other inflammatory pathways are also critically involved in severe disease.[7][18]

The preliminary clinical data in humans are encouraging, showing symptomatic improvement and a dose-dependent reduction in pancreatic enzyme levels.[13][14] However, these studies are limited by their design, particularly the lack of a placebo control in the acute pancreatitis trial. The study in patients with acute attacks of chronic pancreatitis did include a placebo arm and showed a statistically significant benefit for the 600 mg/day oral dose.[15]

For future drug development, several key areas need to be addressed:

-

Well-Designed Clinical Trials: Rigorous, double-blind, placebo-controlled clinical trials are necessary to definitively establish the efficacy and safety of this compound in a well-defined population of patients with acute pancreatitis.

-

Patient Stratification: Future trials should consider stratifying patients based on the etiology of their pancreatitis (e.g., gallstone vs. alcoholic), as CCK may play a more prominent role in certain subtypes.

-

Timing of Administration: The timing of this compound administration is likely critical. Its prophylactic potential, for instance in preventing post-ERCP pancreatitis, warrants investigation.

-

Combination Therapies: Given the complex pathophysiology of severe acute pancreatitis, combination therapies targeting multiple inflammatory pathways, with this compound as a component to address the initial acinar injury, may be a promising strategy.

Conclusion

This compound, a selective CCK-A receptor antagonist, has demonstrated a clear therapeutic effect in various preclinical models of acute pancreatitis and has shown promising results in preliminary human trials. Its mechanism of action is well-defined and targets a fundamental step in the initiation of the disease. While the existing clinical evidence is not yet conclusive, it provides a strong rationale for further investigation of this compound as a potential therapy for acute pancreatitis. Future research should focus on well-designed clinical trials to validate these initial findings and to determine the optimal patient population, dosing, and timing of administration.

References

- 1. The role of cholecystokinin in the pathogenesis of acute pancreatitis in the isolated pancreas preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alcohols enhance caerulein-induced zymogen activation in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiological role of cholecystokinin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pancreatic acinar cell signalling and function exhibit an absolute requirement for activation of Gαq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular Signaling Mechanisms Activated by Cholecystokinin-Regulating Synthesis and Secretion of Digestive Enzymes in Pancreatic Acinar Cells | Annual Reviews [annualreviews.org]

- 7. karger.com [karger.com]

- 8. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Experimental pancreatitis in the rat. Sodium taurocholate-induced acute haemorrhagic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute and chronic pancreatitis in the rat caused by a closed duodenal loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute pancreatitis caused by closed duodenal loop in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Clinical evaluation of oral administration of a cholecystokinin-A receptor antagonist (this compound) to patients with acute, painful attacks of chronic pancreatitis: a multicenter dose-response study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. Therapeutic effects of this compound on experimental acute pancreatitis using various models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influence of the CCK-antagonist this compound on bile-induced experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxiglumide: A Technical Guide to a Selective CCK-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxiglumide, chemically known as (+/-)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, is a potent and selective antagonist of the cholecystokinin-A (CCK-A, now also known as CCK1) receptor.[1][2] Developed as a derivative of proglumide (B1679172), this compound has become an invaluable pharmacological tool for investigating the physiological roles of CCK and has been explored for its therapeutic potential in various gastrointestinal disorders.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action: Selective CCK-A Receptor Antagonism

Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two primary G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2).[4][5] The CCK-A receptor is found predominantly in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal smooth muscle, where it mediates processes like pancreatic enzyme secretion and gallbladder contraction.[6][7]

This compound functions as a competitive antagonist at the CCK-A receptor.[3] It binds to the receptor without initiating a biological response, thereby preventing the endogenous ligand, CCK, from binding and activating the downstream signaling cascade.[3] Studies have demonstrated that this compound is significantly more potent in inhibiting CCK-8 binding to CCK-A receptors than to CCK-B/gastrin receptors, confirming its selectivity.[1]

CCK-A Receptor Signaling Pathway

Activation of the CCK-A receptor by CCK primarily initiates a signaling cascade through the Gq/11 family of G-proteins.[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6][8] These events culminate in the physiological responses associated with CCK-A receptor activation. This compound blocks the initiation of this entire cascade.

Quantitative Pharmacological Data

The selectivity of this compound for the CCK-A receptor over the CCK-B/gastrin receptor is a defining characteristic. This is quantified by comparing its inhibitory concentration (IC50) values in radioligand binding assays across different tissues rich in either receptor subtype.

| Parameter | Tissue/Cell Line | Receptor Type | Value (nmol/l) | Reference |

| IC50 | Bovine Gallbladder Membranes | CCK-A | 77.1 | [1] |

| IC50 | Rat Pancreatic Membranes | CCK-A | 195 | [1] |

| IC50 | Guinea Pig Cerebral Cortex | CCK-B | 12,363 | [1] |

| IC50 | Guinea Pig Parietal Cells | CCK-B | 15,455 | [1] |

| IC50 | Guinea Pig Parietal Cells (vs. ¹²⁵I-gastrin) | Gastrin | 6,134 | [1] |

| pA2 | Isolated Guinea Pig Gallbladder | CCK-A | 6.71 | [1] |

Table 1: Binding Affinity and Functional Antagonism of this compound. The data demonstrates that this compound's affinity for the CCK-A receptor is at least 63 times greater than for CCK-B/gastrin receptors.[1]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (IC50) of this compound for the CCK-A receptor by measuring its ability to compete with a radiolabeled ligand.[6][9]

Objective: To determine the concentration of this compound that inhibits 50% of specific radioligand binding to CCK-A receptors.

Materials & Reagents:

-

Receptor Source: Membranes prepared from tissues expressing CCK-A receptors (e.g., rat pancreas, bovine gallbladder) or cell lines stably expressing the human CCK-A receptor.[1][6]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: High concentration of unlabeled CCK-8 (e.g., 1 µM).[10]

-

Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

-

Wash Buffer: Ice-cold binding buffer.[10]

-

Equipment: 96-well filter plates, vacuum manifold, scintillation counter.[9]

Methodology:

-

Preparation: Prepare serial dilutions of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of ¹²⁵I-CCK-8 to all wells. Add buffer for total binding, unlabeled CCK-8 for non-specific binding, and varying concentrations of this compound for the competition curve.[9]

-

Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[9][10]

-

Termination & Separation: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9][10]

-

Quantification: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.[9]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis.[10]

In Vitro Functional Assay: Isolated Tissue Contraction

This ex vivo assay assesses the functional antagonism of this compound on CCK-induced smooth muscle contraction.[6]

Objective: To determine the ability of this compound to inhibit the contractile response of smooth muscle to CCK.

Materials & Reagents:

-

Tissue: Isolated strips of guinea pig gallbladder or ileum.[1][6]

-

Agonist: Cholecystokinin-8 (CCK-8).

-

Antagonist: this compound.

-

Buffer: Oxygenated Krebs-Henseleit solution.

-

Equipment: Organ bath with an isometric force transducer.

Methodology:

-

Tissue Preparation: Isolate strips of guinea pig ileum or gallbladder and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[6]

-

Equilibration: Allow the tissue to equilibrate under a stable resting tension.

-

Control Curve: Generate a cumulative concentration-response curve for CCK-8-induced contraction to establish a baseline.

-

Antagonist Incubation: Wash the tissue thoroughly and incubate with a fixed concentration of this compound for a defined period.[6]

-

Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for CCK-8.

-

Data Analysis: Compare the CCK-8 concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist's potency.[1]

In Vivo Assay: Inhibition of Gallbladder Contraction

This protocol evaluates the efficacy of this compound in a living system by measuring its effect on meal-stimulated gallbladder emptying.

Objective: To assess the ability of orally or intravenously administered this compound to block postprandial gallbladder contraction.

Materials & Methods:

-

Subjects: Healthy human volunteers or animal models (e.g., rats, mice).[2][11]

-

Test Agent: this compound (oral or intravenous formulation) or placebo.[11]

-

Stimulus: A standard meal (e.g., a liquid test meal or a meal containing fat to stimulate endogenous CCK release).[11][12]

-

Measurement Tool: Real-time ultrasonography to measure gallbladder volume.[11]

Methodology:

-

Baseline: After a fasting period, measure the basal gallbladder volume using ultrasonography.

-

Administration: Administer this compound or a placebo in a randomized, double-blind fashion.[11]

-

Stimulation: After a set period (e.g., 15-30 minutes), subjects ingest the standard meal.[11][12]

-

Measurement: Measure gallbladder volume at fixed time intervals after the meal for a period of several hours.[11]

-

Data Analysis: Calculate the gallbladder ejection fraction or changes in gallbladder volume over time. Compare the results between the this compound and placebo groups. A significant inhibition of postprandial gallbladder contraction in the this compound group demonstrates its in vivo antagonism of endogenous CCK.[2][11]

Pharmacological Effects and Investigated Applications

By blocking CCK-A receptors, this compound antagonizes the physiological actions of CCK. In human studies, this compound has been shown to:

-

Completely inhibit meal-induced gallbladder contraction.[11][12]

-

Accelerate gastric emptying.[12]

-

Increase calorie intake and feelings of hunger, supporting the role of CCK as a satiety signal.[13][14]

These properties have led to its investigation in several clinical contexts, including acute pancreatitis, irritable bowel syndrome (IBS), and nonresectable pancreatic cancer, although its efficacy in these conditions has not been definitively established.[15][16][17]

Conclusion

This compound is a well-characterized, potent, and highly selective CCK-A receptor antagonist. Its robust pharmacological profile, demonstrated through extensive in vitro and in vivo studies, makes it an essential tool for elucidating the complex roles of cholecystokinin in gastrointestinal physiology and appetite regulation. The detailed methodologies and quantitative data presented in this guide serve as a resource for researchers and scientists in the ongoing exploration of the CCK system and the development of novel therapeutics targeting this pathway.

References

- 1. Biochemical and pharmacological profiles of this compound, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin antagonistic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of cholecystokinin in regulation of gastrointestinal motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical evaluation and safety of this compound (CCK-A receptor antagonist) in nonresectable pancreatic cancer patients. Italian Pancreatic Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. This compound, a CCK-A antagonist, in irritable bowel syndrome. A pilot multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Loxiglumide: A Technical Guide

Introduction

Loxiglumide, chemically known as (±)-4-(3,4-dichlorobenzamido)-N-(3-methoxypropyl)-N-pentylglutaramic acid, is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] It was developed as a derivative of proglumide (B1679172), an earlier, non-selective CCK receptor antagonist.[1] this compound has been instrumental in elucidating the physiological roles of CCK-A receptors, particularly in the gastrointestinal system, and has been investigated for its therapeutic potential in various disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development

The development of this compound stemmed from research aimed at improving the potency and selectivity of existing CCK receptor antagonists. Proglumide, a derivative of glutaramic acid, was found to have weak and non-selective antagonistic activity at both CCK-A and CCK-B receptors. By modifying the structure of proglumide, researchers aimed to enhance its affinity and selectivity for the CCK-A receptor subtype. This led to the synthesis of this compound (CR 1505), which demonstrated significantly higher potency and selectivity for the CCK-A receptor compared to proglumide.[1] Subsequent studies confirmed this compound as a competitive antagonist at the CCK-A receptor, effectively blocking the physiological actions of cholecystokinin.[1][2]

Chemical Synthesis

A plausible synthetic workflow for this compound is outlined below.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Formation of Glutamic Anhydride Hydrochloride

-

To a solution of L-glutamic acid in an anhydrous solvent such as trifluoroacetic acid, add thionyl chloride dropwise at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The solvent is then removed under reduced pressure to yield glutamic anhydride hydrochloride.

Step 2: Amidation of Glutamic Anhydride

-

Dissolve the glutamic anhydride hydrochloride in a suitable anhydrous solvent, such as dichloromethane, and cool the solution in an ice bath.

-

Add N-(3-methoxypropyl)pentan-1-amine and a non-nucleophilic base, such as pyridine, to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

The reaction mixture is then worked up by washing with an acidic solution and brine, followed by drying over an anhydrous salt like sodium sulfate.

-

The solvent is evaporated to yield the crude glutamic acid monoamide intermediate.

Step 3: Acylation to form this compound

-

Dissolve the crude glutamic acid monoamide intermediate in an anhydrous aprotic solvent like dichloromethane.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add a solution of 3,4-dichlorobenzoyl chloride in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed at room temperature until completion.

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The final product, this compound, is purified by a suitable method such as column chromatography or recrystallization.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the CCK-A receptor, thereby blocking the binding of its endogenous ligand, cholecystokinin. The CCK-A receptor is a G-protein coupled receptor (GPCR) that, upon activation by CCK, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). By blocking the initial binding of CCK, this compound inhibits this entire downstream signaling pathway.

The signaling pathway of the CCK-A receptor and the point of inhibition by this compound are depicted in the following diagram.

Figure 2. CCK-A receptor signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and in vivo potency of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Receptor/Tissue | Ligand | Parameter | Value (nmol/l) | Reference |

| Rat Pancreatic Membranes | ¹²⁵I-CCK-8 | IC₅₀ | 195 | [3] |

| Bovine Gallbladder Membranes | ¹²⁵I-CCK-8 | IC₅₀ | 77.1 | [3] |

| Guinea Pig Cerebral Cortex Membranes | ¹²⁵I-CCK-8 | IC₅₀ | 12363 | [3] |

| Guinea Pig Parietal Cells | ¹²⁵I-CCK-8 | IC₅₀ | 15455 | [3] |

| Guinea Pig Parietal Cells | ¹²⁵I-Gastrin | IC₅₀ | 6134 | [3] |

| Isolated Rat Pancreatic Acini | CCK-8 | pA₂ | 7.05 | [2] |

Table 2: In Vivo Potency of Dexthis compound (the R-enantiomer of this compound)

| Effect | Agonist | Parameter | Value (mg/kg) | Reference |

| Inhibition of Pancreatic Exocrine Secretion | CCK-8 | ID₅₀ | 0.64 | [4] |

Experimental Protocols

CCK-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CCK-A receptor.

Materials:

-

Rat pancreatic acini membrane preparation

-

[¹²⁵I]CCK-8 (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a microtiter plate, add the membrane preparation, [¹²⁵I]CCK-8 at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled CCK-8 (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

An experimental workflow for a CCK-A receptor binding assay is shown below.

Figure 3. Workflow for a CCK-A receptor binding assay.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit CCK-induced intracellular calcium release in cells expressing the CCK-A receptor.

Materials:

-

Cells stably expressing the CCK-A receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CCK-8 (agonist)

-

This compound

-

Fluorescence plate reader

Procedure:

-

Seed the CCK-A receptor-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add a concentration of CCK-8 that elicits a submaximal response (e.g., EC₈₀) to all wells.

-

Immediately measure the change in fluorescence intensity over time.

-

Analyze the data to determine the inhibitory effect of this compound on the CCK-8-induced calcium response and calculate the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of CCK-A receptors. Its discovery as a potent and selective antagonist has significantly advanced our understanding of cholecystokinin's physiological functions. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and potential therapeutic applications of this compound and similar compounds.

References

- 1. This compound. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Inhibitory effect of a new proglumide derivative, this compound, on CCK action in isolated rat pancreatic acini] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a new CCK-A receptor antagonist, dexthis compound, on the exocrine pancreas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxiglumide's Impact on Gastrointestinal Motility and Satiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxiglumide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been instrumental in elucidating the physiological roles of cholecystokinin (B1591339) (CCK) in the gastrointestinal (GI) system and the regulation of appetite. By blocking the action of endogenous CCK, this compound has been shown to modulate GI motility, including accelerating gastric emptying and inhibiting gallbladder contraction. Furthermore, it influences satiety signals, leading to an increase in hunger and caloric intake. This technical guide provides an in-depth analysis of the effects of this compound, presenting quantitative data from key studies, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows.

Introduction

Cholecystokinin (CCK) is a crucial gut hormone released from enteroendocrine I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins. It orchestrates a series of physiological responses to facilitate digestion and absorption, including stimulation of pancreatic enzyme secretion and gallbladder contraction, and inhibition of gastric emptying. CCK also acts as a key satiety signal, contributing to the termination of meals.

This compound specifically antagonizes the CCK-A receptor (also known as CCK1), which is predominantly found on smooth muscle cells of the gallbladder and pyloric sphincter, as well as on vagal afferent nerve fibers. This targeted action makes this compound a valuable pharmacological tool to investigate the physiological functions mediated by CCK-A receptors.

Mechanism of Action: The CCK Signaling Pathway

CCK exerts its effects on gastrointestinal motility and satiety primarily through the CCK-A receptor. The binding of CCK to its receptor on various target cells initiates a cascade of intracellular events. This compound acts as a competitive antagonist at this receptor, preventing CCK from binding and initiating these downstream signals.

Effects on Gastrointestinal Motility

This compound significantly alters gastrointestinal motility by antagonizing the effects of CCK.

Gastric Emptying

CCK slows gastric emptying by contracting the pyloric sphincter. This compound reverses this effect, leading to accelerated gastric emptying.

Table 1: Effect of this compound on Gastric Emptying Half-Time (t½)

| Study Subjects | This compound Dose | Meal Type | Measurement Method | Gastric Emptying t½ (minutes) - Placebo | Gastric Emptying t½ (minutes) - this compound | Percentage Change | Citation |

| Healthy Volunteers | 66 µmol/kg/h for 10 min then 22 µmol/kg/h | 500 ml 10% Intralipid (550 kcal) | MRI | 115 (67) | 31 (22) | -73% | [1][2][3] |

| Healthy Volunteers | 800 mg oral | 1050 kcal standard meal | Ultrasonography | No significant difference | No significant difference | - | [4] |

Note: Data are presented as mean (SD) where available.

Gallbladder Contraction

CCK is the primary hormonal stimulus for postprandial gallbladder contraction. This compound potently inhibits this action, leading to increased gallbladder volume and reduced emptying.

Table 2: Effect of this compound on Gallbladder Volume and Contraction

| Study Subjects | This compound Dose | Stimulus | Measurement Method | Gallbladder Volume (ml) - Placebo | Gallbladder Volume (ml) - this compound | Percentage Change in Contraction/Volume | Citation |

| Healthy Volunteers | 800 mg oral | 1050 kcal meal | Ultrasonography | 2.7 ± 1.6 (at 300 min) | 8.2 ± 3.5 (at 300 min) | Total inhibition for 60 min | [4] |

| Healthy Volunteers | 1 or 5 mg/kg/h IV | 800 kcal meal | Ultrasound | - | Dose-dependent inhibition | - | [5] |

| Healthy Men | - | Real Feeding | Ultrasonography | 70% reduction in volume | 30% reduction in volume | - | [6] |

Note: Data are presented as mean ± SD where available.

Intestinal Transit

The effects of this compound on intestinal transit are less pronounced compared to its effects on the upper GI tract. Some studies suggest a potential for altering colonic transit time with prolonged administration.

Effects on Satiety Signals

By blocking CCK's action on vagal afferent nerves, this compound attenuates satiety signals, leading to increased feelings of hunger and greater caloric intake.

Table 3: Effect of this compound on Calorie Intake and Hunger Ratings

| Study Subjects | This compound Dose | Measurement | Placebo | This compound | Percentage Change | Citation |

| Healthy Men | 22 µmol/kg/h IV | Calorie Intake (kcal) | - | - | +10% (p < 0.004) | [7][8][9] |

| Healthy Men | 22 µmol/kg/h IV | Food Intake (g) | - | - | +7% (p = 0.104, NS) | [7][8][9] |

| Healthy Men | 22 µmol/kg/h IV | Hunger Ratings (VAS) | Lower | Higher (p < 0.05) | - | [7][8] |

| Lean and Obese Women | 10 mg/kg ideal weight/h IV | Food Intake (g) | 333 ± 31 | 359 ± 39 | NS | [10] |

| Normal Weight Volunteers | 1 tablet TID oral | Calorie Intake (kcal) | 1886 ± 136 | 2049 ± 152 | NS (p = 0.17) | [11] |

Note: Data are presented as mean ± SE or SD where available. NS = Not Significant, VAS = Visual Analogue Scale.

Experimental Protocols

Assessment of Gastric Emptying using MRI

This protocol outlines a typical experimental workflow for measuring gastric emptying using Magnetic Resonance Imaging (MRI).

References

- 1. Role of cholecystokinin in the regulation of liquid gastric emptying and gastric motility in humans: studies with the CCK antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. forschung.kssg.ch [forschung.kssg.ch]

- 3. researchgate.net [researchgate.net]

- 4. Oral administration of this compound (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on gallbladder emptying in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCK receptor antagonism by this compound and gall bladder contractions in response to cholecystokinin, sham feeding and ordinary feeding in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. This compound, a CCK-A receptor antagonist, stimulates calorie intake and hunger feelings in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Satiety effects of the type A CCK receptor antagonist this compound in lean and obese women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of this compound on food intake in normal weight volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Loxiglumide in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxiglumide (CR1505) is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. Initially developed for gastrointestinal disorders, its role in oncology has become an area of significant interest, primarily due to the involvement of the cholecystokinin (B1591339) (CCK) signaling pathway in the proliferation and metastasis of certain cancers. This technical guide provides an in-depth overview of the preclinical studies of this compound in cancer research, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively binding to CCK-A receptors, thereby inhibiting the downstream signaling cascades initiated by their natural ligand, cholecystokinin. In several cancer types, particularly pancreatic cancer, the CCK-A receptor is overexpressed and its activation by CCK is thought to promote tumor growth and invasion. By blocking this interaction, this compound is hypothesized to inhibit cancer cell proliferation and metastasis. Some studies also suggest that this compound's anti-proliferative effects may, in part, be independent of its CCK-A receptor antagonism, potentially involving mechanisms related to proteolytic enzymes within cancer cell lysosomes[1].

Signaling Pathways

The binding of CCK to its G protein-coupled receptors (GPCRs), including the CCK-A receptor, activates several intracellular signaling pathways implicated in cell growth, proliferation, and survival. This compound, as an antagonist, blocks the initiation of these cascades. Key pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. The diagram below illustrates the putative mechanism of this compound's inhibitory action.

Data Presentation

In Vitro Studies

The in vitro efficacy of this compound has been primarily evaluated in pancreatic cancer cell lines. Key findings are summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer

| Cell Line(s) | Assay Type | Endpoint | IC50 Value | Citation |

| Freshly separated and xenografted human pancreatic cancers | 3H-thymidine incorporation | DNA synthesis | 156 ± 80 µM | [2] |

| Two human pancreatic cancer lines | 3H-thymidine incorporation | DNA synthesis | Lower than other GI cancer lines (specific value not provided) | [1] |

Table 2: Effect of this compound on Pancreatic Cancer Cell Invasion

| Cell Line(s) | Assay Type | Key Finding | Citation |

| Two human pancreatic cancer cell lines | Matrigel Invasion Assay | Dose-dependent decrease in cell invasiveness | [1] |

| Two human pancreatic cancer cell lines | Western Blotting & Zymography | Dose-dependent decrease in expression and activity of MMP-9 | [1] |

In Vivo Studies

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound in pancreatic cancer. A summary of these findings is presented below.

Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

| Animal Model | Cancer Cell Line | Treatment Regimen | Key Finding | Citation |

| Nude mice | PC-HN (xenografted human pancreatic cancer) | 250 mg/kg, s.c., twice daily for 28 days | Significant inhibition of tumor growth | [2] |

| Nude mice | Two human pancreatic cancer lines | 250 mg/kg, s.c. or i.g., daily for 14 days | Inhibition of tumor growth | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this compound research.

3H-Thymidine Incorporation Assay for Cell Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

[³H]-Thymidine

-

Trypsin-EDTA

-

96-well cell culture plates

-

Scintillation counter and scintillation fluid

-

Cell harvester

Procedure:

-

Cell Seeding: Harvest cancer cells and seed them in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

[³H]-Thymidine Labeling: After a 48-72 hour incubation with this compound, add 1 µCi of [³H]-thymidine to each well. Incubate for an additional 4-24 hours.

-

Harvesting: Harvest the cells onto filter mats using a cell harvester. Wash the cells to remove unincorporated [³H]-thymidine.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Nude Mouse Xenograft Model for In Vivo Efficacy

This model is used to assess the effect of this compound on tumor growth in a living organism.

Materials:

-

Athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks old

-

Human pancreatic cancer cells (e.g., PANC-1, AsPC-1)

-

Matrigel (optional, can improve tumor take rate)

-

This compound solution for injection (subcutaneous or intragastric)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture human pancreatic cancer cells to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.

-

Tumor Cell Implantation: Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each nude mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the respective groups according to the planned schedule (e.g., daily, twice daily).

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Matrigel Invasion Assay

This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells in vitro.

Materials:

-

Cancer cell lines

-

Serum-free and complete cell culture medium

-

This compound

-

Matrigel

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate to allow for gelation.

-

Cell Preparation: Culture cancer cells to near confluency. Starve the cells in serum-free medium for 24 hours.

-

Assay Setup: Add chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate. Resuspend the starved cells in serum-free medium containing different concentrations of this compound (and a vehicle control) and add them to the upper chamber of the Matrigel-coated inserts.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Removal of Non-invasive Cells: After incubation, remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invasive cells and the Matrigel from the upper surface of the membrane.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol. Stain the cells with crystal violet.

-

Quantification: Count the number of invaded cells in several fields of view under a microscope. Express the results as a percentage of the control.

Conclusion

Preclinical studies have demonstrated that this compound, a CCK-A receptor antagonist, exhibits anti-tumor activity in pancreatic cancer models. It inhibits cell proliferation and invasion, at least in part, by blocking CCK-A receptor-mediated signaling pathways and downregulating the expression and activity of MMP-9. While the primary focus of research has been on pancreatic cancer, the role of CCK receptors in other malignancies, such as colon cancer, suggests that this compound may have broader applications in oncology. Further investigation is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in combination with other anti-cancer agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

Investigating the role of Loxiglumide in appetite regulation in rodent models

An In-depth Examination of the Cholecystokinin-A Receptor Antagonist Loxiglumide in Rodent Models of Appetite Control

Introduction

This compound, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, has been a valuable pharmacological tool in elucidating the physiological role of endogenous cholecystokinin (B1591339) (CCK) in satiety and appetite regulation. CCK is a key gut hormone released postprandially, particularly in response to fat and protein, that induces a feeling of fullness and contributes to meal termination. By blocking the action of CCK at its primary receptor in the periphery, the CCK-A receptor, this compound offers a mechanism to probe the significance of this signaling pathway in the complex neurohormonal control of food intake. This technical guide provides a comprehensive overview of the foundational knowledge, experimental methodologies, and quantitative data derived from rodent studies investigating the effects of this compound on appetite.

Mechanism of Action: The CCK-A Receptor Signaling Pathway

This compound exerts its effects by competitively binding to CCK-A receptors, thereby preventing the endogenous ligand, CCK, from activating its downstream signaling cascades. These receptors are densely expressed on vagal afferent neurons, which form a crucial communication link between the gastrointestinal tract and the brainstem.

Upon binding of CCK to the CCK-A receptor, a G-protein coupled receptor, a signaling cascade is initiated that ultimately leads to the depolarization of vagal afferent neurons. This signal is relayed to the nucleus of the solitary tract (NTS) in the brainstem, which then integrates this information with other satiety signals and projects to higher brain centers, including the hypothalamus, to promote the sensation of satiety and cessation of eating. This compound, by blocking this initial step, effectively attenuates this gut-brain satiety signal.

Quantitative Data from Rodent Models

While extensive research has been conducted on CCK-A receptor antagonists in rodents, specific quantitative data for this compound's effect on food intake and body weight can be nuanced and dependent on the rodent model and experimental design.

| Rodent Model | Compound | Dose | Route of Administration | Duration | Effect on Food Intake | Effect on Body Weight | Reference |

| Lean and Obese Zucker Rats | This compound | Not specified | Not specified | Long-term | No alteration | Accelerated weight increase | [1] |

| Diet-Induced Obese (DIO) Mice | This compound | 30 mg/kg | Not specified | Acute | Reversed the anorectic effect of FOY-251 | Not reported |

Note: The study in DIO mice investigated the effect of this compound in combination with another compound (FOY-251). The effect of this compound alone on food intake was a non-significant trend towards an increase.

The findings in Zucker rats are particularly noteworthy, suggesting a potential dissociation between the regulation of short-term food intake and long-term energy balance under the influence of CCK-A receptor blockade in this specific genetic model of obesity and insulin (B600854) resistance.[1]

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on appetite in rodent models, based on common practices in the field.

Acute Food Intake Study

Objective: To determine the short-term effect of this compound on food consumption.

Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g), individually housed.

Materials:

-

This compound

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Standard rodent chow

-

Metabolic cages or manual food intake measurement apparatus

-

Animal balance

Procedure:

-

Acclimation: Acclimate animals to individual housing and the specific diet for at least 3-5 days. Handle animals daily to minimize stress.

-

Fasting: Fast animals overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). Doses should be determined from pilot studies or literature review.

-

Food Presentation: Immediately after administration, provide a pre-weighed amount of food.

-

Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, 240 minutes) by weighing the remaining food and any spillage.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare food intake between the this compound and vehicle-treated groups.

Chronic Body Weight and Food Intake Study

Objective: To assess the long-term effects of this compound on daily food intake and body weight gain.

Animals: As per the acute study, but younger animals may be preferred to observe effects on weight gain trajectory.

Materials:

-

This compound

-

Vehicle

-

Standard or high-fat diet

-

Apparatus for daily food intake and body weight measurement

-

Osmotic minipumps (for continuous infusion studies)

Procedure:

-

Acclimation: Acclimate animals to housing and diet as described above.

-

Baseline Measurement: Record baseline daily food intake and body weight for several days before the start of treatment.

-

Drug Administration: Administer this compound or vehicle daily at a consistent time. For continuous administration, surgically implant osmotic minipumps.

-

Daily Measurements: Record food intake and body weight daily for the duration of the study (e.g., 1-4 weeks).

-

Data Analysis: Analyze cumulative food intake, daily food intake, and body weight change over time using appropriate statistical methods (e.g., repeated measures ANOVA).

Logical Relationships in Experimental Design

The choice of experimental design is critical for addressing specific research questions regarding this compound's role in appetite. The relationship between the experimental approach and the scientific question is outlined below.

Conclusion

This compound remains an indispensable tool for investigating the role of the CCK-A receptor in appetite regulation. While the general effect of increasing food intake through the blockade of satiety signals is established, the nuances observed in different rodent models, such as the Zucker rat, highlight the complexity of energy homeostasis. Future research employing detailed meal pattern analysis and exploring the central effects of peripheral CCK-A receptor blockade will further refine our understanding of this important physiological pathway. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further unraveling the intricate mechanisms of appetite control.

References

The Role of Loxiglumide in Elucidating Pancreatic Exocrine Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract